molecular formula C11H12N2 B8754010 (3-methylisoquinolin-1-yl)methanamine

(3-methylisoquinolin-1-yl)methanamine

Cat. No.: B8754010
M. Wt: 172.23 g/mol
InChI Key: AKXYQZHDMMUZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylisoquinolin-1-yl)methanamine is a secondary amine derivative featuring a methyl-substituted isoquinoline core. The methanamine moiety (-CH₂NH₂) serves as a versatile functional group, enabling interactions with biological targets such as enzymes and transporters.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(3-methylisoquinolin-1-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,7,12H2,1H3

InChI Key

AKXYQZHDMMUZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methylisoquinolin-1-yl)methanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method, although traditional, is still widely used due to its efficiency in isolating isoquinoline compounds.

Chemical Reactions Analysis

Types of Reactions: (3-methylisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Various substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of (3-methylisoquinolin-1-yl)methanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among selected methanamine derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) References
(3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanamine Isoquinoline 3-biphenyl, 6,7-dimethoxy ~455.52
(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine Isoquinoline 6,7-dimethoxy (isoquinoline), 3,4-dimethoxyphenyl (attached via methanamine) ~400.39
(1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine Benzotriazole Phenyl ~254.28
1-(4-Fluorophenyl)methanamine hydrochloride Phenyl 4-fluoro 159.60

Key Observations :

  • Heterocyclic Variations : Benzotriazole-based methanamines () exhibit smaller molecular weights and distinct electronic properties, favoring antimicrobial activity .

Activity Trends :

  • Isoquinoline Derivatives: Bulky substituents (e.g., biphenyl) may enhance antibacterial activity by improving target binding .
  • Electron-Withdrawing Groups : Nitro or chloro substituents on phenyl rings () correlate with increased antimicrobial potency .

Physicochemical and Pharmacological Properties

  • Solubility : Methoxy-rich compounds (e.g., ) are likely more water-soluble than methyl-substituted analogues due to increased polarity.
  • Therapeutic Potential: Isoquinoline methanamines are prioritized for antibacterial development, while benzotriazole derivatives show broader antimicrobial applications .

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